Technical Support Center: Optimizing AICAR Phosphate Dosage In Vivo

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Compound of Interest					
Compound Name:	AICAR phosphate				
Cat. No.:	B13844515	Get Quote			

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing **AICAR phosphate** dosage to minimize side effects in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is AICAR phosphate and how does it work?

A1: AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) phosphate is a cell-permeable analog of adenosine monophosphate (AMP). Once inside the cell, it is phosphorylated to ZMP (AICAR monophosphate), which mimics AMP and allosterically activates AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that, once activated, switches on catabolic pathways to produce ATP and switches off anabolic pathways that consume ATP, thereby restoring cellular energy homeostasis.

Q2: What are the potential therapeutic applications of **AICAR phosphate**?

A2: Due to its role in activating AMPK, AICAR has been investigated for various therapeutic applications, including as an "exercise mimetic" to enhance endurance, in the treatment of metabolic disorders like type 2 diabetes and insulin resistance, for its potential anti-cancer properties, and for its protective effects in ischemic conditions.[1][2][3]

Q3: What are the known side effects of AICAR phosphate in vivo?







A3: Preclinical and clinical studies have identified several potential side effects. At lower doses, side effects are generally mild and transient. However, higher doses can lead to more significant issues. Known side effects include:

- Hypoglycemia: Due to increased glucose uptake by muscles.[4]
- Cardiac Alterations: High or prolonged exposure may lead to changes in heart rhythm.
- Renal Toxicity: Serious renal toxicities have been observed at high doses in clinical trials.[4]
- Hyperuricemia: Particularly at doses greater than 200 mg/kg.[5]
- Hematological Effects: Transient anemia and/or thrombocytopenia have been reported.[5]
- Inhibition of Cell Growth: Overactivation of AMPK can suppress necessary anabolic pathways for tissue development.[6]

Q4: Are there any known drug interactions with **AICAR phosphate**?

A4: Co-administration with methotrexate has been shown to potentiate the effects of AICAR by increasing the intracellular levels of ZMP. This can enhance both the therapeutic effects and the potential for side effects. Caution should be exercised when using AICAR in combination with other drugs that affect nucleotide metabolism or renal function.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Unexpected Animal Mortality	- Dosage too high: Exceeding the therapeutic window can lead to acute toxicity Improper formulation/administration: Incorrect solvent or route of administration can affect bioavailability and toxicity.	- Review the literature for established dosage ranges for your specific animal model and experimental goals. Start with a lower dose and titrate up Ensure proper dissolution of AICAR phosphate in a suitable vehicle (e.g., sterile saline, PBS). Refer to the Experimental Protocols section for formulation guidance.
Signs of Hypoglycemia (lethargy, seizures)	- High dose of AICAR: Leads to excessive glucose uptake from the blood.	- Monitor blood glucose levels regularly during the experiment Reduce the AICAR dosage Ensure animals have ad libitum access to food and water.
Inconsistent or Lack of Expected Therapeutic Effect	- Insufficient dosage: The dose may be too low to effectively activate AMPK in the target tissue Poor bioavailability: Issues with the formulation or route of administration Compound degradation: Improper storage or handling of AICAR phosphate.	- Increase the dosage incrementally, while carefully monitoring for side effects Verify the formulation and administration protocol. Consider a different route of administration if necessary Store AICAR phosphate powder at -20°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[7]
Abnormal Blood Chemistry (e.g., elevated creatinine)	- Renal toxicity: High doses of AICAR can impair kidney function.	- Reduce the AICAR dosage Monitor renal function markers (e.g., BUN, creatinine) throughout the study Ensure





adequate hydration of the animals.

Data on In Vivo Dosages and Observed Effects

The following tables summarize quantitative data from various in vivo studies to aid in dosage selection.

Table 1: AICAR Phosphate Dosages and Associated Side Effects in Preclinical Models



Animal Model	Dosage	Route of Administration	Observed Side Effects/Toxicity	Reference
Rat	250 mg/kg	Subcutaneous	Moderate elevation in plasma lactate towards the end of the experiment.	[8]
Rat	0.7 g/kg (700 mg/kg)	Intraperitoneal	No adverse effects reported in the study, which focused on metabolic remodeling.	[3]
Mouse	300-500 mg/kg daily for 31 days	Subcutaneous	No adverse effects mentioned; study focused on exercise performance.	[9]
Mouse	10 mg/kg	Intraperitoneal	No adverse effects reported; study showed protective effects in acute lung injury.	[2]
Rat	20 mg/kg/day	Intravenous Infusion	No effect on blood pressure or glycemic control at this lower dose.	[10]

Table 2: Human Clinical Trial Data for AICAR (Acadesine)



Study Population	Dosage	Route of Administration	Observed Side Effects/Toxicity	Reference
Healthy Volunteers	10, 25, 50, and 100 mg/kg	IV and Oral	Well tolerated; only mild and transient side effects. Poor oral bioavailability.	[1]
Cardiac Surgery Patients	Up to 100 mg/kg	IV	Mild and transient side effects, similar to placebo.	[5]
Refractory MDS/AML Patients	140 mg/kg or 210 mg/kg	Continuous IV	Trial stopped due to serious renal toxicities.	[4]
General Human Tolerance	>200 mg/kg	IV	Hyperuricemia (common but not clinically significant), transient anemia/thromboc ytopenia, renal impairment.	[5]

Experimental Protocols

- 1. Preparation of AICAR Phosphate for In Vivo Injection
- Vehicle Selection: AICAR phosphate is soluble in aqueous solutions. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS, pH 7.2) are commonly used vehicles. For higher concentrations, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used, though sonication may be required.[11]
- Preparation Steps:
 - Weigh the desired amount of **AICAR phosphate** powder in a sterile conical tube.



- Add the appropriate volume of sterile vehicle to achieve the target concentration.
- Vortex or sonicate the solution until the powder is completely dissolved.
- Filter the solution through a 0.22 μm sterile filter into a new sterile tube.
- It is recommended to prepare fresh solutions for each day of use and not to store aqueous solutions for more than one day.
- 2. Administration Protocol (Subcutaneous Injection in Mice)
- Animal Model: C57BL/6 mice.
- Dosage: 500 mg/kg body weight.
- Procedure:
 - Prepare the AICAR phosphate solution in sterile saline as described above.
 - Gently restrain the mouse and lift the skin on the back to form a tent.
 - Insert a 27-30 gauge needle into the base of the skin tent, parallel to the spine.
 - Inject the calculated volume of the AICAR solution subcutaneously.
 - Monitor the animal for any immediate adverse reactions.

Visualizations Signaling Pathway



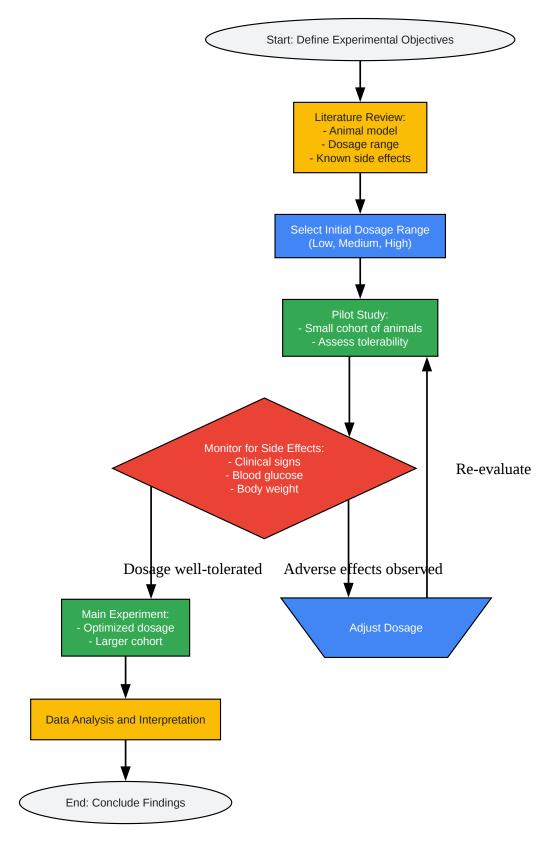


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Caption: AICAR signaling pathway leading to AMPK activation.



Experimental Workflow



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Caption: Workflow for optimizing AICAR dosage in vivo.

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